pyridin-2-amine;sulfuric acid
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Overview
Description
Pyridin-2-amine, also known as 2-aminopyridine, is a heterocyclic organic compound with the chemical formula C5H6N2. It is a derivative of pyridine, where an amino group is attached to the second carbon of the pyridine ring. Sulfuric acid, with the chemical formula H2SO4, is a highly corrosive strong mineral acid. When combined, pyridin-2-amine and sulfuric acid form a salt, which is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridin-2-amine can be synthesized through several methods, including the Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine . Another method involves the reduction of 2-nitropyridine using hydrogen in the presence of a catalyst .
Industrial Production Methods
Industrial production of pyridin-2-amine typically involves the catalytic hydrogenation of 2-nitropyridine. This process is carried out under high pressure and temperature conditions, using catalysts such as palladium or platinum .
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form pyridine-2-carboxylic acid.
Reduction: Reduction of 2-nitropyridine to form pyridin-2-amine.
Substitution: It can undergo nucleophilic substitution reactions, such as the Chichibabin reaction.
Common Reagents and Conditions
Common reagents used in these reactions include sodium amide for the Chichibabin reaction, hydrogen gas for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions include pyridine-2-carboxylic acid from oxidation and pyridin-2-amine from reduction and substitution reactions .
Scientific Research Applications
Pyridin-2-amine and its derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyridin-2-amine involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can affect various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic organic compound with a similar structure but without the amino group.
Pyrimidine: Another heterocyclic compound with two nitrogen atoms in the ring, used in nucleic acids.
Pyrrole: A five-membered heterocyclic compound with one nitrogen atom.
Uniqueness
Pyridin-2-amine is unique due to the presence of the amino group, which imparts different chemical reactivity and biological activity compared to pyridine and other similar compounds .
Properties
CAS No. |
61321-93-5 |
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Molecular Formula |
C5H8N2O4S |
Molecular Weight |
192.20 g/mol |
IUPAC Name |
pyridin-2-amine;sulfuric acid |
InChI |
InChI=1S/C5H6N2.H2O4S/c6-5-3-1-2-4-7-5;1-5(2,3)4/h1-4H,(H2,6,7);(H2,1,2,3,4) |
InChI Key |
IMCXPOICOWQOAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N.OS(=O)(=O)O |
Origin of Product |
United States |
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